molecular formula C14H15F3N2OS B2511279 2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile CAS No. 625377-56-2

2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile

Cat. No.: B2511279
CAS No.: 625377-56-2
M. Wt: 316.34
InChI Key: OLMXWYCJMDJIQR-UHFFFAOYSA-N
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Description

2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a pyridine ring substituted with various functional groups

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyridine Ring: This can be achieved through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia or ammonium salts.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the Sulfanyl Group: This can be done through nucleophilic substitution reactions, where a suitable thiol reacts with a halogenated precursor.

    Formation of the Carbonitrile Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The compound can participate in various substitution reactions, particularly at the pyridine ring and the sulfanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as thiols, amines, and halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethyl group in 2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile distinguishes it from similar compounds. This group can significantly influence the compound’s chemical and biological properties, such as its reactivity, stability, and ability to interact with biological targets.

Properties

IUPAC Name

2-(3,3-dimethyl-2-oxobutyl)sulfanyl-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N2OS/c1-8-5-10(14(15,16)17)9(6-18)12(19-8)21-7-11(20)13(2,3)4/h5H,7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLMXWYCJMDJIQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=N1)SCC(=O)C(C)(C)C)C#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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